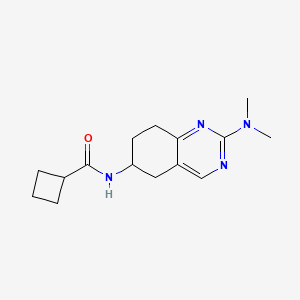

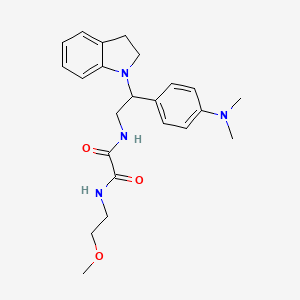

![molecular formula C20H25N3O4S B2485285 ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 900002-65-5](/img/structure/B2485285.png)

ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is a chemical compound belonging to the class of organic compounds known as pyrimidine derivatives. These compounds have diverse applications and are studied for their structural, chemical, and physical properties.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclocondensation reactions between various chemical precursors such as thiourea, ethyl 3-oxobutanoate, and substituted benzaldehydes. These reactions can lead to the formation of compounds with a reduced pyrimidine ring adopting conformations intermediate between boat, screw-boat, and twist-boat forms (Sarojini et al., 2015).

Molecular Structure Analysis

X-ray diffraction methods are commonly used to determine the molecular structure of pyrimidine derivatives. These analyses reveal the crystallographic and molecular details, including bond lengths, angles, and conformations. The study of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, for example, has provided insights into its molecular geometry, vibrational wavenumbers, and intermolecular interactions (Dhandapani et al., 2017).

Chemical Reactions and Properties

Pyrimidine derivatives participate in a variety of chemical reactions, including nucleophilic substitution and ring expansion, influenced by the basicity and nucleophilicity of the reaction media. These reactions are crucial for functionalizing the pyrimidine core and altering its chemical properties (Fesenko et al., 2010).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as solubility, melting point, and crystalline structure, are significant for their application in various fields. These properties are determined using techniques like single-crystal X-ray diffraction and differential scanning calorimetry.

Chemical Properties Analysis

The chemical properties of pyrimidine derivatives, including their reactivity, stability, and interactions with other molecules, are studied through a combination of experimental and theoretical methods, such as NMR spectroscopy and density functional theory (DFT) calculations. These studies help in understanding the electronic structure, potential energy distribution, and non-linear optical properties of the compounds (Dhandapani et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

The synthesis of various derivatives of ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate has been explored in scientific research, focusing on their crystal structures and potential applications. For instance, Stolarczyk et al. (2018) synthesized three new 4-thiopyrimidine derivatives starting from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, examining their crystal structures and cytotoxic activity against several cancer cell lines. These compounds displayed varying degrees of cytotoxicity, suggesting potential for cancer treatment research (Stolarczyk et al., 2018).

Nonlinear Optical Properties

Dhandapani et al. (2017) reported on the synthesis and structural evaluation of ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, highlighting its nonlinear optical properties. The crystal grown by slow evaporation technique showed significant nonlinear optical response, as confirmed through various spectroscopic analyses, indicating its utility in optical applications (Dhandapani et al., 2017).

Catalysis and Green Chemistry

A novel approach to synthesizing tetrahydropyridines through [4 + 2] annulation, employing ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, has been described by Zhu et al. (2003). This process, catalyzed by organic phosphine, underscores the potential of this compound derivatives in catalysis and as intermediates in organic synthesis (Zhu et al., 2003).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal activities of novel chromone-pyrimidine coupled derivatives have been explored, with certain compounds showing potent activity against bacterial and fungal strains. This research, conducted by Tiwari et al. (2018), highlights the potential of these derivatives in developing new antimicrobial agents (Tiwari et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-4-6-7-14-8-10-15(11-9-14)22-16(24)12-28-18-17(19(25)27-5-2)13(3)21-20(26)23-18/h8-11H,4-7,12H2,1-3H3,(H,22,24)(H,21,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDSBOYVLMDDVAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC(=C2C(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

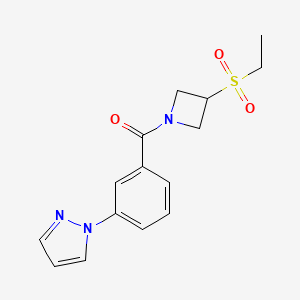

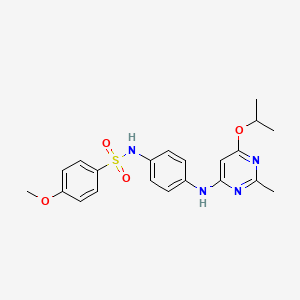

![6-Cyclopropyl-5-fluoro-N-[(2-methoxypyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2485202.png)

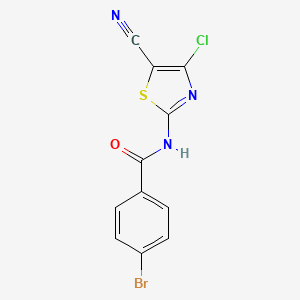

![3-(5-bromo-2-methoxyphenyl)-5-methyl-9-propyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2485212.png)

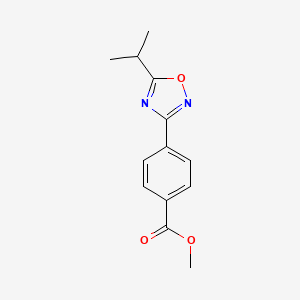

![(E)-N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B2485217.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-(2,4-dioxooxazolidin-3-yl)ethyl)urea](/img/structure/B2485221.png)

![N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)-4-propan-2-yloxybenzamide](/img/structure/B2485223.png)

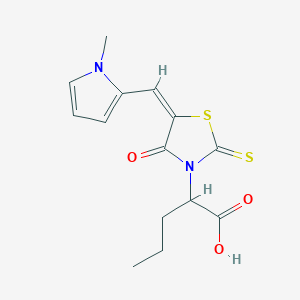

![N-methyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2485224.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2485225.png)